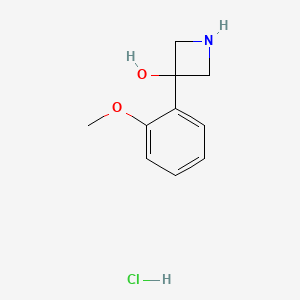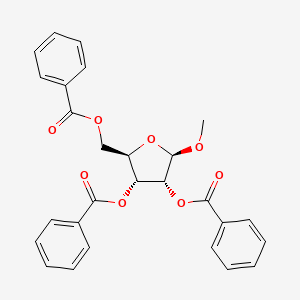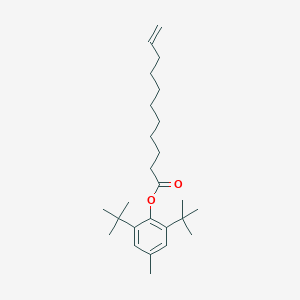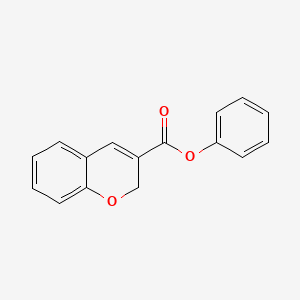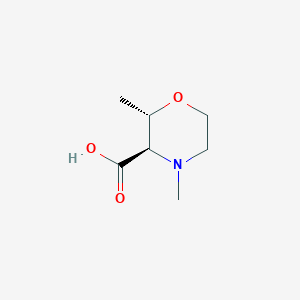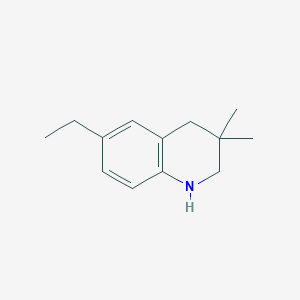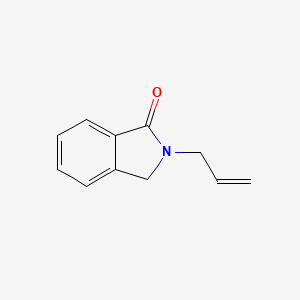![molecular formula C14H24BrN3O B12949674 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-47-1](/img/structure/B12949674.png)
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that includes a bromine atom, a nonylamino group, and an imidazole ring, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the reaction of 2-(nonylamino)-1H-imidazole with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new imidazole derivatives with different functional groups, while oxidation reactions can lead to the formation of imidazole N-oxides.
科学的研究の応用
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nonylamino group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: This compound has a similar imidazole ring structure but lacks the nonylamino group, making it less lipophilic.
2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound has an ethoxymethyl group instead of a nonylamino group, resulting in different chemical properties and biological activities.
Uniqueness
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of the nonylamino group, which enhances its lipophilicity and potentially its biological activity
特性
CAS番号 |
88723-47-1 |
|---|---|
分子式 |
C14H24BrN3O |
分子量 |
330.26 g/mol |
IUPAC名 |
2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H24BrN3O/c1-2-3-4-5-6-7-8-9-16-14-17-11-12(18-14)13(19)10-15/h11H,2-10H2,1H3,(H2,16,17,18) |
InChIキー |
RETINKNWMVAPAM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCNC1=NC=C(N1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
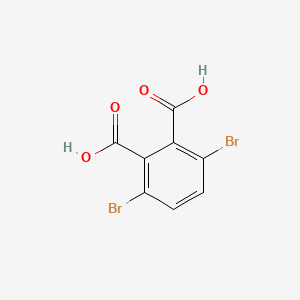
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)
![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
